

Laduviglusib therapeutic validation Alzheimer's vs Huntington's models

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Compound Focus: Laduviglusib

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Laduviglusib in Alzheimer's vs. Huntington's Disease Models

Aspect	Laduviglusib in Huntington's Disease (HD) Models	Laduviglusib in Alzheimer's Disease (AD) Models
Primary Molecular Target	Glycogen synthase kinase 3 (GSK-3) [1] [2]	Glycogen synthase kinase 3 β (GSK-3 β) [3]

| **Key Proposed Mechanisms** | • Inhibits GSK-3 [1] [2] • Modulates Wnt signaling pathway [1] [2] • Targets ferroptosis via ALOX5 in microglia [1] [2] [4] • Affects Th17 cell differentiation & FoxO signaling [1] [2] [4] | • Inhibits GSK-3 β [3] • Reduces Tau protein phosphorylation [3] [5] • Enhances Wnt/ β -catenin signaling [3] | | **Reported Effects on Pathology** | Enhances mitochondrial function; protects against neuronal loss in striatum [1] [2] [4] | Reduces amyloid-beta (A β) deposition and Tau hyperphosphorylation [3] | | **Model Systems Used** | Human post-mortem striatal snRNA-seq data (stages 2-4); HD animal models [1] [2] | STZ-induced AD model in C57BL/6J mice; HT22 mouse hippocampal neuron cell line [3] | | **Level of Validation** | Proposed mechanism from integrated genomic analysis & molecular docking [1] [2] | Demonstrated efficacy in improving memory and mitigating pathology in animal & cell models [3] |

Detailed Experimental Evidence and Protocols

Huntington's Disease Research

A 2024 study aimed to uncover the ferroptosis-related mechanisms of **Laduviglusib** in the HD striatum using a computational approach [1] [2].

- **Methodology:** Researchers analyzed single-nucleus RNA sequencing (snRNA-seq) data from the striatum of post-mortem HD patients. They integrated differentially expressed genes from specific cell-types with predicted **Laduviglusib** target genes and known ferroptosis-related genes. Pathway enrichment and molecular docking simulations were performed [1] [2].
- **Key Findings:**
 - **Cell-Type-Specific Effects:** **Laduviglusib**'s impact varied by cell type. In direct pathway striatal projection neurons (dSPNs), it was linked to Th17 cell differentiation. In indirect pathway SPNs (iSPNs), it involved the Neurotrophin, FoxO, and reactive oxygen species pathways. In microglia, both Th17 and FoxO pathways were implicated [1] [2] [4].
 - **Ferroptosis Link:** The study concluded that **Laduviglusib** likely protects against neuronal loss by targeting ferroptosis-related signaling pathways, most notably through its binding to **ALOX5** in microglia [1] [2] [4].
 - **Molecular Docking:** Simulations showed strong binding affinity between **Laduviglusib** and several key proteins, including **PARP1** (neurons), **SCD** (astrocytes), and **HIF1A** (multiple cell-types) [1] [2].

Alzheimer's Disease Research

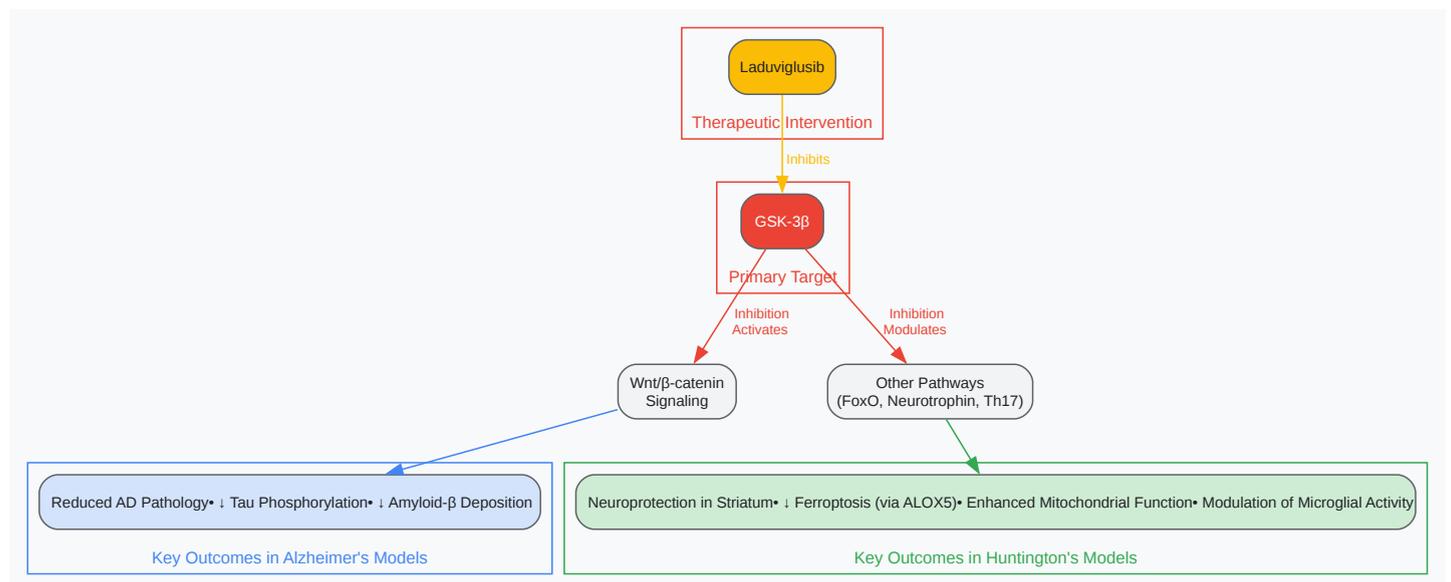
Evidence for **Laduviglusib** in AD, while established, appears in the context of a 2024 study on a traditional herbal formula, Danggui Shaoyao San (DSS), where **Laduviglusib** was used as a tool to inhibit GSK3 β [3].

- **Methodology:**
 - **In Vitro:** HT22 mouse hippocampal neurons were induced with streptozotocin (STZ) to model AD. The **Laduviglusib treatment group** was exposed to 7 nM of the drug [3].
 - **In Vivo:** An AD mouse model was established via bilateral ventricular injection of STZ. The effects of DSS were evaluated, and the role of the GSK3 β pathway was confirmed [3].
- **Key Findings:**
 - **Pathway Confirmation:** Inhibition of GSK3 β by **Laduviglusib** was found to regulate the **Wnt/ β -catenin pathway**, mitigating A β and tau pathologies at both protein and gene levels [3].

- **Cognitive Protection:** The study demonstrated that modulating the IRS1/GSK3 β /Wnt3a- β -catenin pathway can alleviate central hypoglycemia and confer cognitive protection [3].

Laduviglusib Mechanism and GSK-3 β Signaling Pathway

The following diagram synthesizes the mechanisms of action for **Laduviglusib** discussed in the search results, particularly its role in modulating the GSK-3 β signaling pathway and its downstream effects in neurodegenerative disease models.



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Conclusion and Comparative Insights

In summary, while **Laduviglusib** demonstrates promise in both AD and HD contexts by targeting GSK-3, the current evidence reveals distinct research focuses.

- **For Huntington's Disease**, the most recent research highlights a novel **ferroptosis-related mechanism**, particularly its cell-type-specific action in the striatum, offering a new and promising therapeutic angle [1] [2] [4].
- **For Alzheimer's Disease**, the evidence supports its role in **countering classic pathologies** like tau and amyloid-beta, primarily through the established GSK3 β /Wnt/ β -catenin pathway [3] [5].

A direct, head-to-head comparison of its efficacy in both diseases is not available in the searched literature. Future work featuring parallel, standardized preclinical studies in both AD and HD models would be invaluable for a more definitive therapeutic validation.

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